molecular formula C15H20N2OS B12669326 1-Thiocoumarin, 3-amino-4-dipropylamino- CAS No. 102367-25-9

1-Thiocoumarin, 3-amino-4-dipropylamino-

Cat. No.: B12669326
CAS No.: 102367-25-9
M. Wt: 276.4 g/mol
InChI Key: HYVHTKLXVVZZBO-UHFFFAOYSA-N
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Description

1-Thiocoumarin, 3-amino-4-dipropylamino- is a derivative of thiocoumarin, a class of compounds where one or two oxygen atoms in the coumarin structure are replaced by sulfur.

Preparation Methods

The synthesis of 1-Thiocoumarin, 3-amino-4-dipropylamino- typically involves multi-step organic reactions. One common method involves the reaction of 3-amino-4-dipropylaminocoumarin with sulfur-containing reagents under controlled conditions. Industrial production methods may involve optimizing these reactions for higher yields and purity .

Chemical Reactions Analysis

1-Thiocoumarin, 3-amino-4-dipropylamino- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.

    Substitution: It can undergo nucleophilic substitution reactions, where the amino group can be replaced by other functional groups. Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures.

Scientific Research Applications

1-Thiocoumarin, 3-amino-4-dipropylamino- has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: Its derivatives are studied for their potential antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Thiocoumarin, 3-amino-4-dipropylamino- involves its interaction with specific molecular targets. It can inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

1-Thiocoumarin, 3-amino-4-dipropylamino- can be compared with other thiocoumarin derivatives, such as:

Properties

CAS No.

102367-25-9

Molecular Formula

C15H20N2OS

Molecular Weight

276.4 g/mol

IUPAC Name

3-amino-4-(dipropylamino)thiochromen-2-one

InChI

InChI=1S/C15H20N2OS/c1-3-9-17(10-4-2)14-11-7-5-6-8-12(11)19-15(18)13(14)16/h5-8H,3-4,9-10,16H2,1-2H3

InChI Key

HYVHTKLXVVZZBO-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)C1=C(C(=O)SC2=CC=CC=C21)N

Origin of Product

United States

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